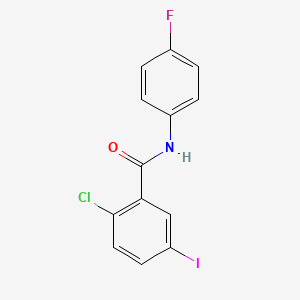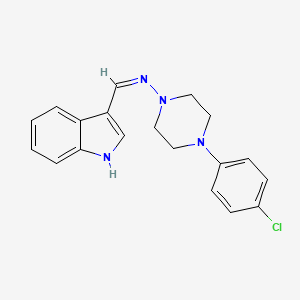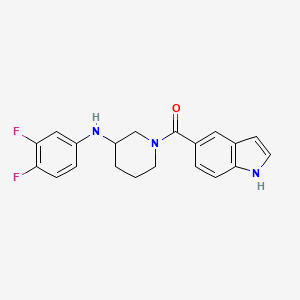
2-chloro-N-(4-fluorophenyl)-5-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-fluorophenyl)-5-iodobenzamide, also known as CFIB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide has also been reported to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and regulation of ion channels.
Biochemical and Physiological Effects
2-chloro-N-(4-fluorophenyl)-5-iodobenzamide has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC enzymes. 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide has also been found to inhibit the growth of Candida albicans and Aspergillus fumigatus by disrupting the fungal cell membrane. Moreover, 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide has been reported to modulate the activity of the sigma-1 receptor, which is involved in various neurological disorders.
実験室実験の利点と制限
2-chloro-N-(4-fluorophenyl)-5-iodobenzamide has several advantages for lab experiments. It has a high yield and purity, making it easy to synthesize and work with. 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide has also been reported to have low toxicity, which is important for in vitro and in vivo studies. However, 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide also has a short half-life, which can limit its effectiveness in some studies.
将来の方向性
For 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide research include investigating its potential as a therapeutic agent for neurological disorders, studying its mechanism of action in more detail, and developing diagnostic tools for neurological disorders.
合成法
The synthesis of 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide has been reported using different methods. One of the most commonly used methods involves the reaction of 2-chloro-5-iodobenzoic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide as a white solid with a high yield and purity.
科学的研究の応用
2-chloro-N-(4-fluorophenyl)-5-iodobenzamide has been studied for its potential therapeutic applications in various diseases. It has been reported to have anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus. Moreover, 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide has been studied for its potential as a radioligand for imaging the sigma-1 receptor in the brain, which is involved in various neurological disorders.
特性
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFINO/c14-12-6-3-9(16)7-11(12)13(18)17-10-4-1-8(15)2-5-10/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNGDIGFPRRNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6113416.png)


![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(1H-pyrazol-5-ylmethyl)butanamide](/img/structure/B6113444.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6113447.png)
![N-(4-methoxyphenyl)-1-[3-(4-methyl-1-piperazinyl)propanoyl]-3-piperidinamine](/img/structure/B6113449.png)
![ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate](/img/structure/B6113459.png)
![1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6113467.png)

![5-(2-butyl-1H-imidazol-4-yl)-1-(1-methyl-4-piperidinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6113475.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6113488.png)
![2-amino-5-(4-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6113499.png)
![9-(3-methoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6113508.png)
![9-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B6113519.png)